(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound features a triazolo[4,3-a]pyridine core linked to a 3-methylbutyl group through an ethylamine moiety. The presence of the triazolo[4,3-a]pyridine ring contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound has been classified under several chemical databases with the following identifiers:
The synthesis of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride involves multiple steps:
Industrial production may involve optimized conditions such as temperature control and purification techniques like recrystallization or chromatography to ensure high yield and purity of the final product.
The molecular structure of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride can be summarized as follows:
| Property | Data |
|---|---|
| IUPAC Name | 3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine; dihydrochloride |
| InChI | InChI=1S/C13H20N4.2ClH/c1-10(2)7-8-14-11(3)13-16-15-12-6-4-5-9-17(12)13;;/h4-6,9-11,14H,7-8H2,1-3H3;2*1H |
| InChI Key | IKOONPFTBYUTND-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(C)C1=NN=C2N1C=CC=C2.Cl.Cl |
This structure reveals a complex arrangement that may contribute to its biological activity and reactivity in various chemical environments .
(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride can undergo several types of chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate these transformations.
The mechanism of action for (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridine moiety can bind to these targets, modulating their activity and leading to various biological effects. This interaction may influence signaling pathways or enzyme activities that contribute to its therapeutic potential in medicinal applications .
The physical and chemical properties of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C13H22Cl2N4 |
| Molecular Weight | 305.2 g/mol |
| Solubility | Soluble in water due to dihydrochloride form |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require specific handling due to its reactivity in certain chemical environments .
(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride has several applications in scientific research:
These applications highlight the compound's versatility across various scientific disciplines and its potential impact on future research endeavors .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1